Trypsin Inhibition: Comparable Potency to Wedelolactone Establishes Baseline Activity
In a head-to-head in vitro trypsin inhibition bioassay, demethylwedelolactone (DWL) and wedelolactone (WL) demonstrated nearly identical potency. The IC50 value of DWL was measured as 3.0 μg/mL, compared to 2.9 μg/mL for WL [1]. This difference of 0.1 μg/mL (approximately 3.3%) indicates that the absence of the C-7 methoxy group in DWL does not materially compromise trypsin inhibitory activity relative to its methylated counterpart. Both compounds were isolated from Eclipta alba and tested under identical assay conditions, ensuring comparability [1].
| Evidence Dimension | Trypsin inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 3.0 μg/mL (approximately 10.0 μM based on molecular weight 300.22) |
| Comparator Or Baseline | Wedelolactone: 2.9 μg/mL |
| Quantified Difference | 0.1 μg/mL difference (3.3% variation) |
| Conditions | In vitro trypsin inhibition bioassay; compounds isolated from Eclipta alba |
Why This Matters
This establishes that DWL retains full trypsin inhibitory potency and can serve as a viable alternative in assays where trypsin inhibition is the primary endpoint, while offering distinct advantages in selectivity dimensions detailed below.
- [1] Syed SD, et al. Trypsin inhibitory effect of wedelolactone and demethylwedelolactone. Phytother Res. 2003;17(4):420-421. View Source
